![molecular formula C9H7ClIN3O2 B2502444 Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 2490405-99-5](/img/structure/B2502444.png)
Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic organic compounds. These compounds have been studied for various biological activities and have potential applications in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through different methods. For instance, the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines was performed using reactions of aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde . Another approach involves the chlorination and aminisation from diol precursors to synthesize chloro-substituted pyrazolo[1,5-a]pyrimidines . Additionally, solvent-free synthesis methods catalyzed by sulfamic acid have been reported, which are considered eco-friendly due to the absence of solvents .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines can be characterized by various spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a chloro-substituted pyrazolo[1,5-a]pyrimidine was confirmed by these techniques, revealing the compound's triclinic system and space group . The molecular structure is also influenced by the type and position of substituents, which can affect the supramolecular assemblies through hydrogen bonding patterns and other intermolecular interactions .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. Selective cyclization modes have been observed when reacting with different amines, leading to the formation of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines . The reactivity of these compounds can also lead to the synthesis of derivatives with potential as benzodiazepine receptor ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. The presence of substituents such as chloro, methyl, and amino groups can affect the compound's solubility, melting point, and stability. The crystal structures of these compounds can exhibit different intermolecular interactions, which contribute to their solid-state properties . Additionally, the biological activity of these compounds, such as their antifungal properties, can be modulated by varying the length and saturation of the alkylamino chain .
Scientific Research Applications
Chemical Synthesis and Modification
Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is involved in various chemical synthesis processes. One notable application is in the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. The process involves the preparation of methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate and its subsequent treatment to yield highly reactive derivatives. These derivatives can then be reacted with different reagents, like amines and benzyl alcohol, to produce various substituted derivatives. This method demonstrates the chemical's versatility in synthesizing a range of compounds with potential applications in different fields, including pharmaceuticals (Drev et al., 2014).
Material Science and Crystallography
In material science and crystallography, the compound is used to understand the molecular and crystalline structures of various derivatives. For instance, studies have been conducted on the molecular structure of different pyrazolo[1,5-a]pyrimidines, analyzing their crystal packing, intermolecular interactions, and comparing the empirical data with theoretical data. Such studies are crucial for designing materials with specific properties and can lead to the development of new materials for technological applications (Frizzo et al., 2009).
Biological Applications and Drug Development
This compound derivatives have been studied for their potential biological applications, especially in drug development. For instance, novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit c-Src kinase. This enzyme is implicated in various cellular processes, and its inhibition is a promising strategy for treating conditions like acute ischemic stroke. Such research highlights the potential of this compound derivatives in the development of new therapeutic agents (Mukaiyama et al., 2007).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines are often used in the development of fluorophores, which are fluorescent chemical compounds that can re-emit light upon light excitation . Therefore, the primary targets of “Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” could be various biological structures that these fluorophores are designed to bind to and illuminate.
Mode of Action
The compound might interact with its targets by binding to them and emitting fluorescence when excited by light. This fluorescence can then be detected, allowing researchers to visualize the structures the compound has bound to .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific structures it is designed to bind to. Fluorophores can be used to study a wide range of biological processes, so the affected pathways could vary greatly .
Pharmacokinetics
Like other fluorophores, it would need to have properties that allow it to reach its target structures within the body or cells, bind to them effectively, and remain stable enough to emit fluorescence when excited by light .
Result of Action
The primary result of the action of “this compound” would be the emission of fluorescence from the structures it binds to, allowing these structures to be visualized .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors, such as the pH and temperature of its surroundings, the presence of other compounds that could interfere with its action, and the intensity and wavelength of the light used to excite it .
properties
IUPAC Name |
methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClIN3O2/c1-4-7(11)8-12-5(9(15)16-2)3-6(10)14(8)13-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHQKSVSSDKMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1I)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClIN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.